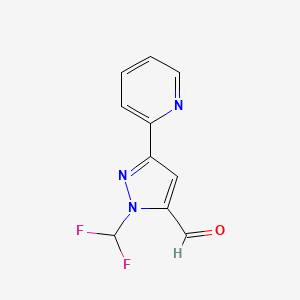
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde (DFMPC) is a small molecule compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile building block for the synthesis of complex organic molecules and has been used in the synthesis of various drugs and other compounds. DFMPC has also been studied for its potential role in drug delivery and as a therapeutic agent. In addition, DFMPC has been investigated for its biochemical and physiological effects, as well as for its advantages and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Pyrazole derivatives, similar in structure to 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, have been synthesized through various methodologies, demonstrating the compound's versatility in organic synthesis. For example, Palka et al. (2014) presented a straightforward synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines, highlighting the compound's role in generating trifluoromethyl-substituted pyrazolines via microwave-assisted treatment under Sonogashira-type cross-coupling conditions (Palka et al., 2014).
Antimicrobial Activity
Research by Hamed et al. (2020) on chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including structures akin to this compound, showcased the synthesized compounds' antimicrobial potential. These compounds were evaluated for their biological activity against various bacteria and fungi, indicating the chemical's relevance in developing antimicrobial agents (Hamed et al., 2020).
Photophysical Properties
Patil et al. (2010) investigated the photophysical properties of novel pyrazolo naphthyridines derived from heterocyclic orthoaminoaldehydes, showing how substituents on the pyrazole ring affect the absorption and emission, thus indicating the compound's utility in the development of materials with specific photophysical properties (Patil et al., 2010).
Cytotoxicity Evaluation
Alam et al. (2017) designed and synthesized novel pyrazole derivatives with the intention of evaluating their cytotoxic activity against various human cancer cell lines. This research exemplifies the potential of pyrazole derivatives in the development of anticancer agents, showcasing the significant cytotoxicity of certain compounds compared to standard drugs (Alam et al., 2017).
Propiedades
IUPAC Name |
2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-10(12)15-7(6-16)5-9(14-15)8-3-1-2-4-13-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTHIPMISUDEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)

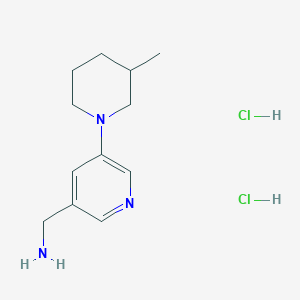
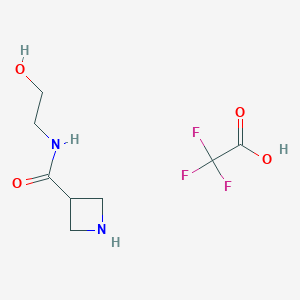
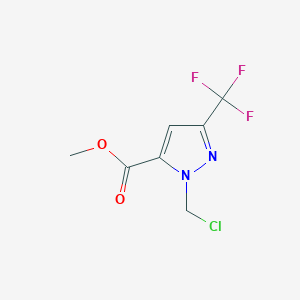

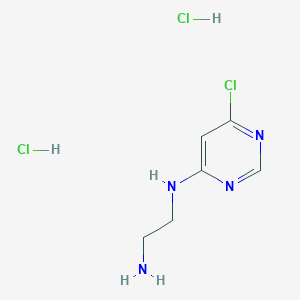
![10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride](/img/structure/B1479484.png)

![6-(piperidin-4-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione dihydrochloride](/img/structure/B1479488.png)
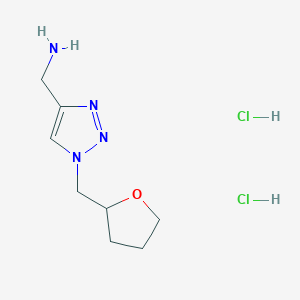
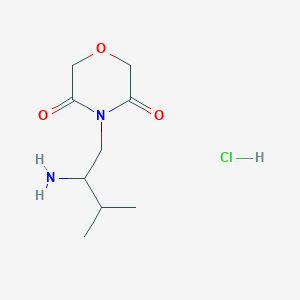
![1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride](/img/structure/B1479491.png)
